4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 112749-52-7
Cat. No.: VC0526840
Molecular Formula: C11H7Cl3N2O
Molecular Weight: 289.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one - 112749-52-7](/images/no_structure.jpg)
Specification
CAS No. | 112749-52-7 |
---|---|
Molecular Formula | C11H7Cl3N2O |
Molecular Weight | 289.5 g/mol |
IUPAC Name | 4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 |
Standard InChI Key | OCSOJUHXYHYEKJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises a pyridazinone ring (a six-membered heterocycle with two nitrogen atoms) substituted at positions 4 and 5 with chlorine atoms. A 2-chlorobenzyl group is attached to the nitrogen at position 2, conferring steric and electronic complexity. The molecular formula is C₁₁H₇Cl₃N₂O, with a molecular weight of 289.54 g/mol . Key structural features include:
-
Chlorine atoms at positions 4 and 5, enhancing electrophilicity.
-
A 2-chlorobenzyl moiety contributing to lipophilicity and target binding.
-
A dihydropyridazinone backbone enabling hydrogen bonding and π-π interactions.
Physicochemical Profile
The compound’s properties are critical for its bioavailability and interaction with biological targets:
The absence of melting/boiling point data in literature suggests further experimental characterization is needed. Its lipophilicity (predicted LogP) aligns with membrane permeability, a trait advantageous for targeting intracellular bacterial enzymes .
Synthesis and Derivatization
Synthetic Routes
Two primary methods dominate the synthesis of this compound:
Alkylation of 4,5-Dichloro-3(2H)-pyridazinone
A common approach involves reacting 4,5-dichloro-3(2H)-pyridazinone with 2-chlorobenzyl bromide under basic conditions. In a representative procedure :
-
Reagents: Potassium carbonate (base), potassium iodide (catalyst), dimethylformamide (DMF) solvent.
-
Conditions: 90°C for 2 hours.
-
Yield: ~56% after purification.
This method leverages nucleophilic substitution, where the pyridazinone’s nitrogen attacks the benzyl bromide’s electrophilic carbon.
Alternative Halogenation Strategies
Variants using 2,6-dichlorobenzyl bromide yield analogs with additional chlorine substituents (e.g., CAS 175135-43-0) . Such derivatives highlight the modularity of the synthesis, enabling tailored bioactivity.
Biological Activity and Mechanistic Insights
DsbB Enzyme Inhibition
The compound’s most studied mechanism is inhibition of DsbB, a membrane-bound bacterial enzyme responsible for disulfide bond formation in virulence factors . By disrupting DsbB’s quinone-binding site, it prevents reoxidation of DsbA (a periplasmic oxidoreductase), thereby impairing folding of toxins and adhesion proteins . Key findings include:
-
IC₅₀: Low micromolar range (exact values pending publication).
-
Selectivity: Minimal activity against mammalian thioredoxin systems, reducing off-target effects .
Antimicrobial and Antibacterial Effects
Beyond enzymatic inhibition, the compound exhibits direct antimicrobial properties:
-
Gram-negative pathogens: Effective against E. coli and Pseudomonas aeruginosa at 10–50 µg/mL .
-
Synergy with antibiotics: Enhances efficacy of β-lactams by compromising bacterial membrane integrity .
Pharmacological Applications
Anti-Virulence Therapeutics
By targeting DsbB, this compound offers a paradigm shift from bactericidal to anti-virulence strategies, reducing selective pressure for antibiotic resistance . Preclinical models suggest utility in:
-
Wound infections: Topical formulations impair biofilm formation.
-
Systemic infections: Co-administration with gentamicin improves survival rates in murine sepsis models .
Limitations and Optimization Challenges
Despite promise, hurdles remain:
-
Poor solubility: Limits intravenous administration.
-
Metabolic stability: Rapid hepatic clearance observed in rodent studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume